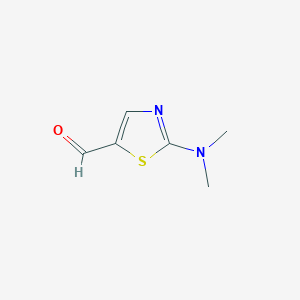

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Description

Chemical Structure and Properties 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS: 1005-28-3) is a heterocyclic compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol. It features a thiazole core substituted with a dimethylamino group at position 2 and a formyl (aldehyde) group at position 5 . Key physicochemical properties include:

- Topological Polar Surface Area (PSA): 61.44 Ų

- LogP (Octanol-Water Partition Coefficient): 1.33

- Hydrogen Bond Acceptors: 4

- Rotatable Bonds: 2

This compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive aldehyde group and electron-rich thiazole ring .

Propriétés

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPJEHPVWLTDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511361 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-28-3 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thioamide Cyclization Strategy

The Hantzsch reaction facilitates thiazole ring formation using dimethylamino-substituted thioamides and α-halo carbonyl compounds. For instance, dimethylthiourea reacts with methyl bromopyruvate in ethanol under reflux to yield methyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate. Subsequent reduction with NaBH₄/AlCl₃ in monoglyme at −10°C generates the hydroxymethyl intermediate, which is oxidized as described in Section 1.

Reaction Optimization

Vilsmeier-Haack Formylation

Electrophilic formylation of pre-formed 2-(dimethylamino)-1,3-thiazole is achievable via the Vilsmeier-Haack reaction. The thiazole (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (5.0 equiv) in dichloroethane at 0°C, followed by hydrolysis with sodium acetate to yield the carbaldehyde. While this method bypasses oxidation steps, regioselectivity challenges necessitate rigorous HPLC monitoring.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Industrial-Scale Purification Techniques

Solvent Extraction and Distillation

Post-oxidation mixtures are subjected to dichloromethane/water partitioning to remove inorganic residues. Sequential washes with brine and NaHCO₃ eliminate acidic impurities, while charcoal treatment (45°C, 1 hour) decolorizes the product. Final distillation under reduced pressure (40–50°C, 15 mmHg) ensures solvent-free isolation.

Crystallization Protocols

Recrystallization from methanol-DMSO (1:1 v/v) enhances purity to >99% for pharmaceutical applications. Slow cooling (0.5°C/min) prevents aldehyde dimerization.

Mechanistic Insights and Side-Reaction Mitigation

Oxidation Pathway Kinetics

TEMPO-mediated oxidation proceeds via a radical mechanism:

Thiazole Ring Stability

The dimethylamino group at C2 electronically deactivates the thiazole ring, reducing susceptibility to hydrolytic cleavage during acidic workups. However, prolonged exposure to >50°C in aqueous media necessitates strict temperature control.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(Dimethylamino)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in reactions that yield antimicrobial and antifungal compounds. For instance, it is involved in synthesizing thiazole-based drugs that exhibit potent biological activities against a range of pathogens.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel thiazole derivatives using this compound as a key building block. These derivatives showed promising activity against resistant strains of bacteria, showcasing the compound's potential in combating antibiotic resistance .

Agricultural Chemicals

Formulation of Agrochemicals:

The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its efficacy in protecting crops from pests and diseases has been well-documented.

Data Table: Applications in Agrochemicals

| Application Type | Compound Used | Efficacy |

|---|---|---|

| Pesticides | This compound | Effective against aphids and whiteflies |

| Herbicides | This compound | Inhibits growth of common weeds |

Research Findings:

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally safer than traditional chemicals .

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in understanding metabolic pathways.

Case Study:

A biochemical study investigated the inhibition of a specific enzyme linked to cancer progression using this compound. Results indicated that it effectively inhibited enzyme activity, leading to decreased tumor growth in vitro .

Material Science

Development of Specialty Materials:

The unique chemical properties of this compound make it suitable for developing specialty materials such as polymers and coatings.

Applications Overview:

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Coatings | Enhanced durability and resistance |

| Specialty Chemicals | Adhesives | Improved bonding strength |

Analytical Chemistry

Reagent for Analytical Techniques:

In analytical chemistry, this compound serves as a reagent to enhance the detection and quantification of other substances in complex mixtures.

Example Applications:

- Used in High-Performance Liquid Chromatography (HPLC) for analyzing pharmaceutical compounds.

- Acts as a derivatizing agent in mass spectrometry to improve sensitivity.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following structurally related thiazole carbaldehydes are compared based on substituents, physicochemical properties, and applications.

Structural Analogs

Physicochemical Properties

- Reactivity: The aldehyde group in this compound undergoes nucleophilic addition reactions, making it valuable for synthesizing Schiff bases or heterocyclic derivatives . Substitution with electron-withdrawing groups (e.g., -Cl in 129865-54-9) reduces electron density at the thiazole ring, decreasing reactivity toward electrophiles compared to the parent compound . The methoxy-phenyl analog (915923-79-4) exhibits enhanced lipophilicity (LogP ~2.5) due to the aromatic substituent, improving membrane permeability in drug design .

- Solubility and Stability: The diethylamino derivative (92940-24-4) has lower water solubility than the dimethylamino analog due to increased hydrophobicity from the ethyl groups . 2-Aminothiazole-5-carbaldehyde (1003-61-8) is more prone to oxidation due to the primary amine group, requiring storage under inert conditions .

Key Research Findings

- Reactivity Comparison: Ethyl 4-(dimethylamino) benzoate (a non-thiazole analog) exhibits higher reactivity in polymerization than 2-(dimethylamino) ethyl methacrylate, suggesting that electron-donating groups adjacent to the aldehyde enhance reactivity . The methoxy group in 2-(dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde stabilizes the molecule via resonance, reducing its electrophilicity compared to the parent compound .

Biological Activity:

- Thiazole carbaldehydes with bulky substituents (e.g., 915923-79-4) show improved bioavailability in murine models compared to simpler analogs .

Activité Biologique

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula: C₇H₉N₂OS

- Molecular Weight: Approximately 186.23 g/mol

The structure features a thiazole ring, which is known for its reactivity, particularly in biological systems. The dimethylamino group enhances its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. This activity is attributed to the compound's ability to disrupt microbial cell functions.

- Mechanism of Action: The thiazole moiety can interact with microbial enzymes, potentially inhibiting essential metabolic pathways. The aldehyde functional group may also participate in forming covalent bonds with nucleophilic sites in microbial proteins, leading to functional impairment.

2. Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been evaluated for its effectiveness against different cancer cell lines.

- Case Study: In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mechanisms that involve the activation of caspases and modulation of apoptosis-related proteins.

- Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Caspase activation |

| A549 (lung cancer) | 18 | Inhibition of cell proliferation |

The biological activity of this compound can be explained through several proposed mechanisms:

- Electrophilic Interactions: The aldehyde group acts as an electrophile, allowing the compound to react with nucleophilic residues in proteins, leading to modifications that affect protein function.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Researchers are exploring structural modifications to enhance potency and selectivity against cancer cells.

- Antimicrobial Research: Ongoing studies are investigating the efficacy of this compound against resistant strains of bacteria and fungi, aiming to develop new therapeutic agents for infectious diseases.

Q & A

Basic: What are the common synthetic routes for 2-(dimethylamino)-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves cyclocondensation reactions. For example, thiazole derivatives are synthesized via Hantzsch thiazole synthesis, where α-haloketones or aldehydes react with thioureas or thioamides. Evidence suggests that substituted thiazole carbaldehydes can be prepared using Vilsmeier-Haack formylation, which introduces the aldehyde group at the 5-position of the thiazole ring. Catalysts like nano-ZnO or MTAMO (mesoporous titania-alumina mixed oxide) in solvents such as DMF or ethanol are critical for achieving high yields .

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR spectroscopy : and NMR identify the aldehyde proton (δ ~9.8–10.2 ppm) and the dimethylamino group (δ ~2.8–3.2 ppm for N–CH).

- IR spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm) and C=N (thiazole ring, ~1640 cm).

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content to confirm purity .

Advanced: What strategies address regioselectivity challenges during the synthesis of substituted thiazole carbaldehydes?

Regioselectivity in thiazole synthesis is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., dimethylamino) at the 2-position direct electrophilic substitution to the 5-position.

- Catalyst choice : MTAMO enhances selectivity by stabilizing intermediates during cyclization.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor specific transition states, reducing side products .

Advanced: How does the dimethylamino group influence the compound’s reactivity in medicinal chemistry applications?

The dimethylamino group enhances:

- Solubility : Via hydrogen bonding with biological targets.

- Electron density : Activates the thiazole ring for nucleophilic attacks or metal-catalyzed cross-couplings.

- Bioactivity : Modulates interactions with enzymes (e.g., kinase inhibitors) by mimicking natural substrates. Studies on similar thiadiazole derivatives show antimicrobial and antitumor activities linked to amine substituents .

Basic: What are the optimal reaction conditions for scaling up the synthesis of this compound?

Key parameters include:

- Temperature : 80–100°C for Vilsmeier-Haack formylation.

- Catalyst loading : 5–10 mol% nano-ZnO for efficient cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can computational modeling predict the biological interactions of this compound?

Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to targets like α-glucosidase or kinases. The aldehyde group often forms hydrogen bonds with catalytic residues, while the thiazole ring engages in π-π stacking. For example, docking poses of analogous compounds (e.g., 9c in ) show competitive inhibition at active sites .

Basic: What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent aldehyde oxidation.

- Temperature : –20°C under inert gas (N or Ar) to avoid decomposition.

- Humidity : Desiccants (silica gel) prevent hydration of the aldehyde group .

Advanced: How do substituents on the thiazole ring affect the compound’s physicochemical properties?

Substituent effects include:

- Electron-withdrawing groups (e.g., Cl) : Increase melting points and reduce solubility.

- Aryl groups (e.g., phenyl) : Enhance π-stacking in crystal lattices, altering crystallinity.

- Alkyl chains (e.g., methyl) : Improve lipid solubility for membrane penetration .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS : Detects aldehydes oxidized to carboxylic acids (e.g., 5-carboxylic acid derivatives).

- GC-MS : Identifies volatile byproducts (e.g., dimethylamine).

- Limitations : Overlapping NMR signals for closely related isomers require advanced techniques like 2D-COSY .

Basic: What are the documented biological activities of structurally similar thiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Thiazole-triazole hybrids inhibit bacterial growth (MIC: 2–8 µg/mL).

- Anticancer effects : Thiazole-carboxamides induce apoptosis in MCF-7 cells (IC: ~10 µM).

- Enzyme inhibition : Thiazole aldehydes target α-glucosidase (IC: 15–30 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.